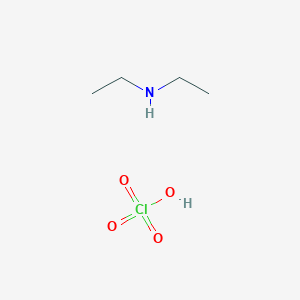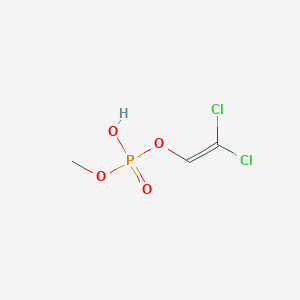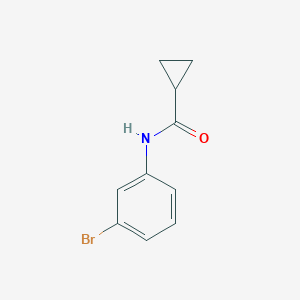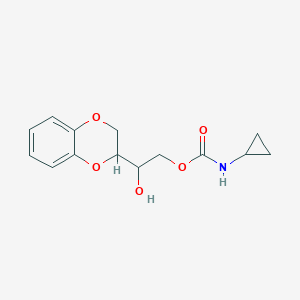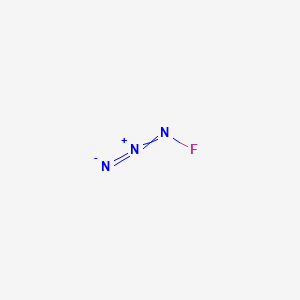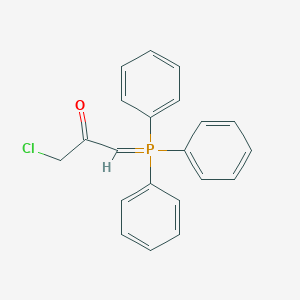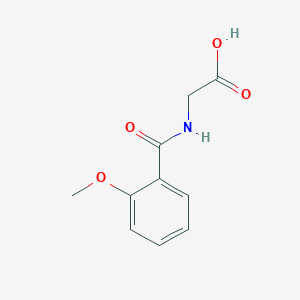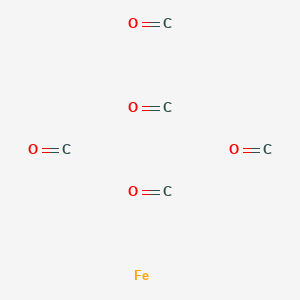
5'-Desoxy-5'-iodouridin
Übersicht
Beschreibung
5’-Deoxy-5’-iodouridine: is a pyrimidine nucleoside analog with the molecular formula C9H11IN2O5 . It is structurally characterized by the presence of an iodine atom at the 5’ position of the uridine molecule.
Wissenschaftliche Forschungsanwendungen
Chemie: 5'-Desoxy-5'-iodouridin wird als Vorläufer bei der Synthese verschiedener Nukleosid-Analoga verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Replikations- und Reparaturmechanismen der DNA zu untersuchen. Seine Einlagerung in DNA kann helfen, die Auswirkungen halogenierter Nukleoside auf genetische Prozesse zu entschlüsseln .
Medizin: Die Verbindung hat sich als potenzielles antivirales Mittel erwiesen, insbesondere gegen das Herpes-simplex-Virus. Ihr Wirkmechanismus beinhaltet die Hemmung der viralen DNA-Synthese, was sie zu einem Kandidaten für die Entwicklung von antiviralen Medikamenten macht .
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung von antiviralen Medikamenten verwendet. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Zwischenprodukt bei der Synthese von Therapeutika .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es während der Replikation in die virale DNA eingebaut wird. Das Vorhandensein des Iodatoms stört die normale Basenpaarung, was zur Bildung fehlerhafter DNA-Strukturen führt. Dies hemmt die Aktivität von viralen DNA-Polymerasen und Thymidylat-Phosphorylase, wodurch letztendlich die Virusreplikation verhindert wird . Die Verbindung zielt auf die virale DNA-Synthesewege ab, was sie gegen bestimmte DNA-Viren wirksam macht .
Wirkmechanismus
5’-Deoxy-5’-iodouridine exerts its effects by incorporating into viral DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the formation of faulty DNA structures. This inhibits the activity of viral DNA polymerases and thymidylate phosphorylase, ultimately preventing viral replication . The compound targets viral DNA synthesis pathways, making it effective against certain DNA viruses .
Safety and Hazards
Zukünftige Richtungen
Research on 5’-Deoxy-5’-iodouridine and related compounds continues, particularly in the context of their antiviral and antineoplastic activities . For example, recent research has focused on the design and synthesis of various 5’-Deoxy-5’- (4-Substituted-1,2,3-Triazol-1-yl)-Uridine Analogues as inhibitors of Mycobacterium tuberculosis Mur Ligases .
Biochemische Analyse
Biochemical Properties
5’-Deoxy-5’-iodouridine closely approximates the configuration of thymidine, one of the four building blocks of DNA . As a result, 5’-Deoxy-5’-iodouridine can replace thymidine in the enzymatic step of viral replication . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .
Cellular Effects
The cellular effects of 5’-Deoxy-5’-iodouridine are primarily observed in its antitumor activity. It targets indolent lymphoid malignancies and inhibits DNA synthesis, leading to the induction of apoptosis . This process destroys the infective and destructive capacity of the viral material .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5’-iodouridine involves its ability to replace thymidine in the enzymatic step of viral replication . This replacement results in the production of faulty DNA, which cannot infect or destroy tissue . The virus-infected cell may only be attacked during the period of active synthesis of DNA .
Temporal Effects in Laboratory Settings
It is known that the virus-infected cell may only be attacked during the period of active synthesis of DNA .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5'-Desoxy-5'-iodouridin beinhaltet üblicherweise die Iodierung von 5'-Desoxyuridin. Ein gängiges Verfahren beinhaltet die Verwendung von Iod und einem geeigneten Oxidationsmittel, wie z. B. Iodsäure, in einem wässrigen Medium . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Iodierung an der 5'-Position zu gewährleisten.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Verwendung von Großreaktoren, um die Verbindung in großen Mengen herzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5'-Desoxy-5'-iodouridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom an der 5'-Position kann durch andere Nukleophile, wie z. B. Thiole oder Amine, substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen, wobei die spezifischen Bedingungen und Reagenzien variieren können.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Thiole, Amine und andere Nukleophile.
Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können verwendet werden, abhängig von der gewünschten Transformation.
Wichtigste gebildete Produkte:
Substitutionsreaktionen: Produkte umfassen 5'-Desoxy-5'-thiouridin oder 5'-Desoxy-5'-aminouridin, abhängig vom verwendeten Nukleophil.
Oxidations- und Reduktionsreaktionen: Produkte variieren abhängig von den angewendeten Redoxbedingungen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Idoxuridin: Ein weiteres iodiertes Nukleosid-Analog mit antiviralen Eigenschaften.
5-Iod-2'-desoxyuridin: Ähnlich in Struktur und Funktion, wird in der antiviralen Forschung eingesetzt.
Einzigartigkeit: 5'-Desoxy-5'-iodouridin ist aufgrund seiner spezifischen Substitution an der 5'-Position einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, die virale DNA-Synthese selektiv zu hemmen, unterscheidet es von anderen Nukleosid-Analoga .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNIUYGXIQPPK-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162095 | |
| Record name | 5'-Deoxy-5'-iodouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14259-58-6 | |
| Record name | 5′-Deoxy-5′-iodouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxy-5'-iodouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5'-iodouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine, 5'-deoxy-5'-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can lithium hexamethyldisilazide (LiHMDS) directly lithiate 5'-deoxy-5'-iodouridine at the C-6 position?
A1: No, direct lithiation of 5'-deoxy-5'-iodouridine at the C-6 position using LiHMDS is not observed. Research indicates that LiHMDS alone cannot generate the C-6 lithiated species. Instead, temporary silylation at either the O-4 or N-3 position of the uracil ring is crucial for successful C-6 lithiation with LiHMDS. This temporary modification likely alters the electronic properties of the uracil ring, enabling subsequent lithiation. []
Q2: What is a notable application of this temporary silylation-assisted lithiation strategy?
A2: This strategy allows for efficient intramolecular alkylation of 5'-deoxy-5'-iodouridine. Researchers successfully utilized this method to synthesize 6,5'-C-cyclouridine, a compound with potential biological activity. [] This highlights the utility of this approach for generating modified nucleosides, which could be valuable for various applications, including drug discovery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


